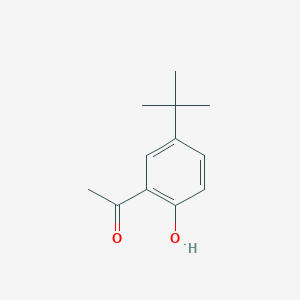

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

カタログ番号 B1296175

CAS番号:

57373-81-6

分子量: 192.25 g/mol

InChIキー: XOCANIQKLIKENC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is a chemical compound with the CAS Number: 57373-81-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(5-tert-butyl-2-hydroxyphenyl)ethanone . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” has a melting point of 25-26 degrees Celsius . It is a liquid at room temperature .科学的研究の応用

-

Synthesis of Schiff Base Appended Porphyrin

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of Schiff base appended porphyrazine .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Organic Ligands

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” may be used in the synthesis of the following organic ligands: 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) and 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis and Crystal Structure Study

- Field : Chemical Crystallography

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis and crystal structure study of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis (phenylmethanone) .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source mentions that there are significant changes in corresponding bond lengths and angles and crystal packing of phenol-based diketones having OH, CH3 or C(CH3)3 substituents in the para-position .

-

Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Schiff Bases Containing NNO Donors

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH2–C(=O)–) bridge .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of (E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of [(E)-1-(5-Tert-butyl-2-hydroxyphenyl)ethylidene]hydrazone .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Schiff Bases Containing NNO Donors

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

-

Synthesis of Quinoline and 2,6-Di-tert-butylphenol Fragments

- Field : Organic Chemistry

- Application : “1-(5-Tert-butyl-2-hydroxyphenyl)ethanone” is used in the synthesis of quinoline and 2,6-di-tert-butylphenol fragments connected by a 2-oxoethyl (–CH 2 –C (=O)–) bridge .

- Method : The exact method of synthesis is not provided in the source .

- Results : The source does not provide specific results or outcomes from this application .

Safety And Hazards

特性

IUPAC Name |

1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCANIQKLIKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972875 | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone | |

CAS RN |

57373-81-6 | |

| Record name | NSC97409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To 7.40 g of aluminum chloride suspended in 100 ml of methylene chloride were added, under nitrogen, 8.20 g of 4-tert-butylanisole (prepared in Reference Example 1) dissolved in 50 ml of methylene chloride at 0° C. followed by dropwise addition of 3.92 ml of acetyl chloride dissolved in 50 ml of methylene chloride at the same temperature. The mixture was stirred at 20° C. for 30 minutes. The reaction mixture was concentrated at reduced pressure and poured into 200 ml of ice-water and extracted with diethyl ether. The extract was washed with water and saturated brine successively, dried over magnesium sulfate anhydride and concentrated at reduced pressure. The residue was chromatographed on silica gel column using a mixed solvent of methylene chloride and cyclohexane (1:2) as an eluting agent to give 5.30 g of the title compound and 3.79 g of 2-acetyl-4-tert-butylanisole. The physical properties of each compound are as follows.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)